

An In-depth Technical Guide to Win 47338: Chemical Structure and Properties

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Compound of Interest

Compound Name: Win 47338

Cat. No.: B130312

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Introduction

Win 47338, also known as Milrinone Related Compound A, is a chemical compound primarily recognized as a key impurity of the cardiovascular drug, Milrinone.^[1] Due to its structural similarity to Milrinone, a potent phosphodiesterase 3 (PDE3) inhibitor, **Win 47338** has been a subject of interest in pharmaceutical analysis and impurity profiling. Furthermore, it has found utility in cell biology research as a control compound in studies involving Aurora kinase inhibitors. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **Win 47338**, along with relevant experimental protocols.

Chemical Structure and Properties

Win 47338 is chemically designated as 1,6-Dihydro-2-methyl-6-oxo-[3,4'-Bipyridine]-5-carboxamide. Its structure features a bipyridine core, which is also characteristic of Milrinone. The key distinction is the presence of a carboxamide group at the 5-position of the pyridinone ring, whereas Milrinone possesses a nitrile group at the same position.

Synonyms: Milrinone Related Compound A, 5-Descyano Milrinone 5-Carboxamide^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Win 47338** is presented in the table below.

Property	Value	Reference
IUPAC Name	6-methyl-2-oxo-5-(pyridin-4-yl)-1H-pyridine-3-carboxamide	[1]
Molecular Formula	C ₁₂ H ₁₁ N ₃ O ₂	
Molecular Weight	229.23 g/mol	
CAS Number	80047-24-1	
Appearance	Solid	[1]
Melting Point	>300 °C	
SMILES	<chem>CC1=C(C=C(C(=O)N1)C(=O)N)C2=CC=NC=C2</chem>	
InChI	InChI=1S/C12H11N3O2/c1-7-9(8-2-4-14-5-3-8)6-10(11(13)16)12(17)15-7/h2-6H,1H3,(H2,13,16)(H,15,17)	

Biological Activity and Mechanism of Action

The primary documented biological activity of **Win 47338** is its role as a negative control for Aurora kinase inhibitors. Research has shown that **Win 47338** exhibits very weak inhibitory activity against Aurora kinases (AurA/AurB), with a reported inhibitory constant (K_i) greater than 100 µM. This lack of potent activity makes it a suitable tool for distinguishing specific effects of active Aurora kinase inhibitors from off-target or non-specific effects in cellular and biochemical assays.

Given its structural relationship to Milrinone, a known phosphodiesterase 3 (PDE3) inhibitor, there is a theoretical potential for **Win 47338** to interact with PDEs. However, there is a lack of specific quantitative data (e.g., IC₅₀ or K_i values) in the public domain to confirm any significant PDE inhibitory activity. The primary mechanism of action of Milrinone involves the inhibition of PDE3, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP), resulting in positive inotropic and vasodilatory effects. The replacement of the cyano group in Milrinone with a carboxamide group in **Win 47338** likely alters its electronic and steric properties, which could significantly impact its affinity for the PDE3 active site.

Experimental Protocols

Synthesis of Win 47338 (Milrinone Related Compound A)

A detailed, step-by-step experimental protocol for the synthesis of **Win 47338** is not readily available in the public domain. However, its synthesis would be approached as part of the overall synthesis of Milrinone and its impurities. General synthetic strategies for bipyridine compounds, such as those used for Milrinone, typically involve the condensation of a substituted pyridine derivative with a suitable partner to form the bipyridine core, followed by functional group manipulations.^{[2][3][4]}

One documented procedure describes the reverse reaction, the conversion of **Win 47338** (the carboxamide) to its corresponding nitrile, which is a precursor to Milrinone.^[5]

General Procedure for the Conversion of **Win 47338** to 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridyl]-5-carbonitrile:^[5]

- To 95 mg (0.450 mmol) of 6-methyl-2-oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile (a precursor), add 350 μ L (6.3 mmol) of concentrated sulfuric acid.
- Heat the reaction mixture to 120 °C and maintain for 15 minutes.
- Cool the mixture to 0 °C and dilute with water.
- Slowly add concentrated ammonium hydroxide solution to adjust the pH to 10.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with water and dry to yield 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridyl]-5-carboxamide (**Win 47338**).

Aurora Kinase Inhibition Assay (Biochemical, Luminescence-Based)

This protocol is a representative example of how the inhibitory activity of a compound like **Win 47338** against Aurora kinases can be determined.

Objective: To measure the in vitro inhibitory activity of a test compound against a specific Aurora kinase isoform (A or B) by quantifying the amount of ADP produced in the kinase reaction.

Materials:

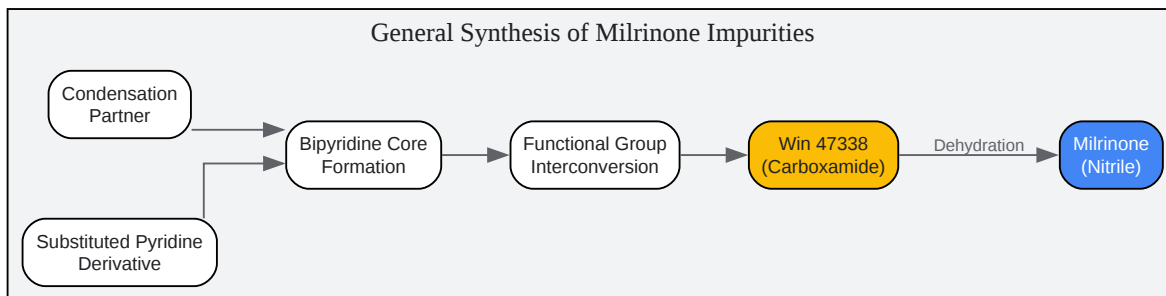
- Recombinant active Aurora A or Aurora B kinase
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)
- Substrate protein (e.g., inactive histone H3)
- ATP
- Test compound (**Win 47338**) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well assay plates
- Luminometer

Procedure:

- Compound Preparation: Prepare serial dilutions of **Win 47338** in DMSO. Further dilute these in Kinase Assay Buffer to the desired final concentrations.
- Assay Plate Setup:
 - Add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells.
 - Add 2.5 µL of Kinase Assay Buffer with the same percentage of DMSO to the "Positive Control" (enzyme activity without inhibitor) and "Blank" (no enzyme) wells.
- Substrate/ATP Mix: Prepare a mixture of the substrate protein and ATP in Kinase Assay Buffer. Add 5 µL of this mixture to all wells.

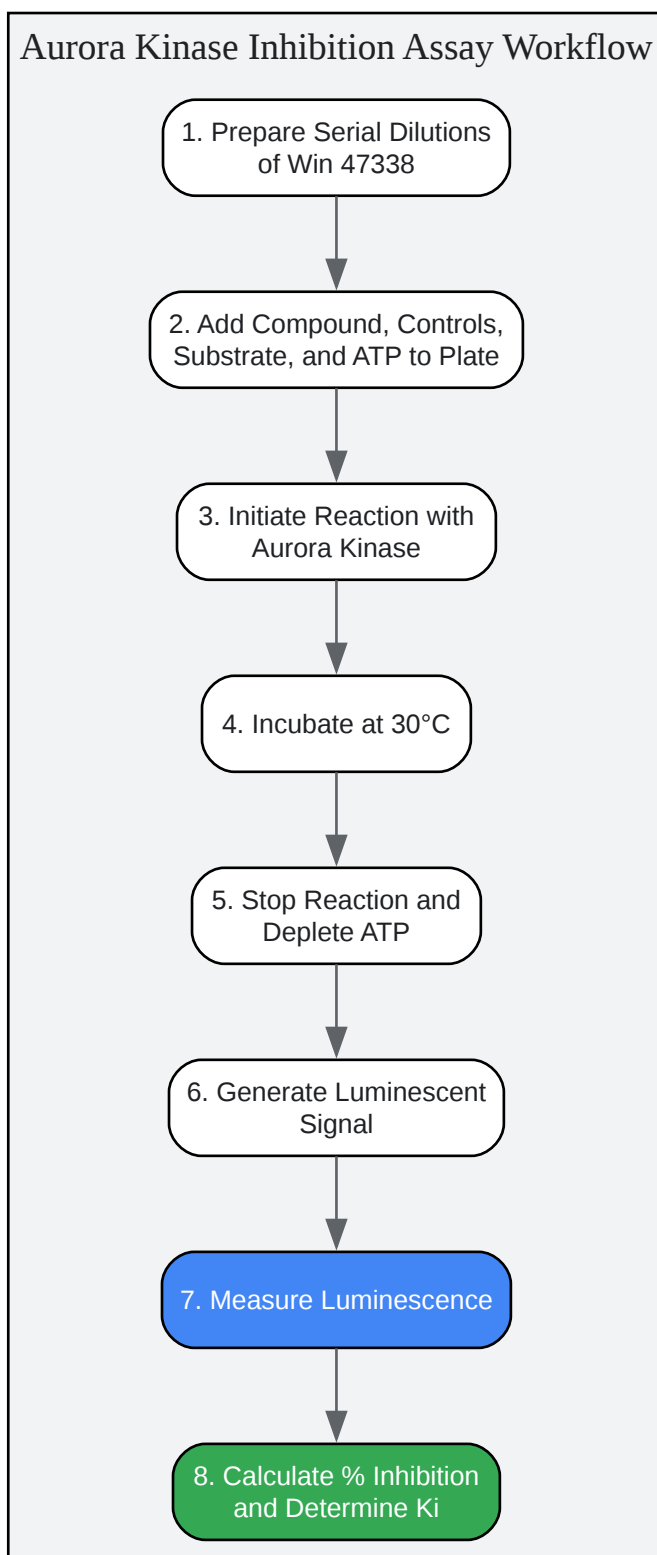
- Enzyme Addition:
 - Dilute the Aurora kinase in Kinase Assay Buffer.
 - Add 2.5 μ L of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells to initiate the reaction.
 - Add 2.5 μ L of Kinase Assay Buffer without the enzyme to the "Blank" wells.
- Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
- Signal Detection (using ADP-Glo™):
 - Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - Add 20 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the "Blank" reading from all other readings.
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control".
 - Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value. For very weak inhibitors like **Win 47338**, a full dose-response curve may not be achievable, and the activity is often reported as a percentage of inhibition at a high concentration or as a $K_i >$ a certain value.

Visualizations



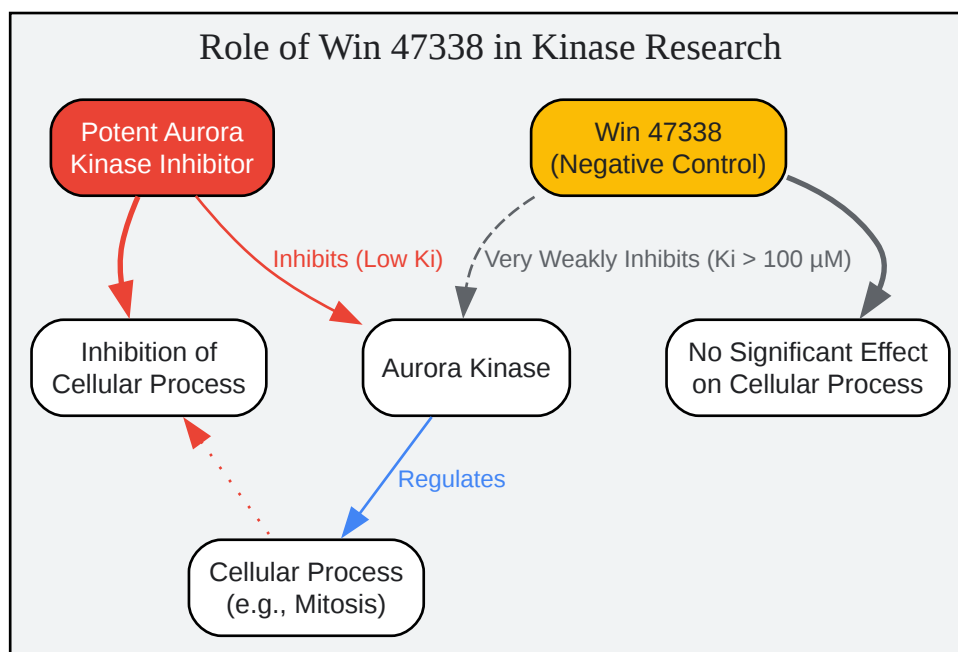
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Caption: Generalized synthetic relationship between **Win 47338** and Milrinone.



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Caption: Experimental workflow for an Aurora kinase inhibition assay.



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Caption: Logical relationship illustrating **Win 47338** as a negative control.

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